

# Thermodynamic Properties of Lithium Nitride Formation: A Technical Guide

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## Compound of Interest

Compound Name: *Lithium nitride*

Cat. No.: *B1218247*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties associated with the formation of **lithium nitride** ( $\text{Li}_3\text{N}$ ). The information herein is intended to serve as a critical resource for researchers and scientists, particularly those in fields where the energetic stability and reactivity of inorganic compounds are of paramount importance. This guide summarizes key quantitative data, details the experimental protocols for their determination, and provides visualizations to illustrate fundamental thermodynamic relationships and experimental workflows.

## Quantitative Thermodynamic Data

The formation of **lithium nitride** from its constituent elements in their standard states is an exothermic process, indicating a thermodynamically favorable reaction. The key thermodynamic parameters at standard conditions (298.15 K and 1 bar) are summarized in the tables below.

Table 1: Standard Molar Thermodynamic Properties of **Lithium Nitride** ( $\text{Li}_3\text{N}$ ) at 298.15 K

Thermodynamic Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	$\Delta H_f^\circ$	$-164.56 \pm 1.09$	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Gibbs Free Energy of Formation	$\Delta G_f^\circ$	$-128.64 \pm 1.10$	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Entropy of Formation	$\Delta S_f^\circ$	$-120.46 \pm 0.54$	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$
Standard Molar Entropy	$S^\circ$	$62.59 \pm 0.13$	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$
Molar Heat Capacity at Constant Pressure	$C_p^\circ$	$75.25 \pm 0.15$	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$

Data sourced from Osborne and Flotow (1978).[\[1\]](#)

Table 2: Temperature Dependence of Thermodynamic Properties of **Lithium Nitride** ( $\text{Li}_3\text{N}$ )

Temperature (K)	Molar Heat Capacity, $C_p^\circ$ ( $\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$ )	Standard Molar Entropy, $S^\circ$ ( $\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$ )	Standard Enthalpy of Formation, $\Delta H_f^\circ$ ( $\text{kJ}\cdot\text{mol}^{-1}$ )	Standard Gibbs Free Energy of Formation, $\Delta G_f^\circ$ ( $\text{kJ}\cdot\text{mol}^{-1}$ )
298.15	75.25	62.59	-164.56	-128.64
400	86.22	86.44	-165.48	-115.39
500	93.30	106.8	-166.02	-101.88
600	98.74	124.6	-166.31	-88.16
700	103.3	140.5	-166.40	-74.31
800	107.4	154.9	-166.32	-60.40
900	111.0	168.1	-166.10	-46.48
1000	114.3	180.3	-165.77	-32.58
1086 (m.p.)	117.1	189.9	-165.43	-20.92

Tabulated values are based on the data presented in the work by Osborne and Flotow (1978).

[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

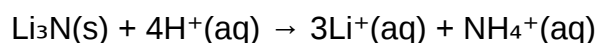
The determination of the thermodynamic properties of a reactive and air-sensitive compound like **lithium nitride** requires meticulous experimental procedures. The primary techniques employed are solution calorimetry for determining the enthalpy of formation and adiabatic calorimetry for measuring heat capacity and deriving standard entropy.

### Determination of the Standard Enthalpy of Formation by Solution Calorimetry

Solution calorimetry is a precise method for determining the enthalpy of formation of compounds that react readily in a suitable solvent. For **lithium nitride**, reaction with an acidic aqueous solution is a common approach.

### 2.1.1 Principle

The standard enthalpy of formation of  $\text{Li}_3\text{N}$  is determined indirectly by measuring the enthalpies of reaction of  $\text{Li}_3\text{N}$  and its constituent elements (in their standard states) in a common solvent. By applying Hess's Law, a thermochemical cycle is constructed to calculate the enthalpy of formation. The primary reaction of interest is the hydrolysis of **lithium nitride** in an acidic solution:



### 2.1.2 Apparatus

A high-precision, isoperibol, or adiabatic solution calorimeter is required. Key components include:

- **Reaction Vessel:** A dewar-type vessel made of glass or stainless steel, often with a volume of 100-500 mL, to minimize heat exchange with the surroundings.
- **Sample Holder:** A crucial component for air-sensitive samples. This is typically a sealed glass ampoule or a rotating sample cell that can be broken or opened remotely within the sealed calorimeter, preventing premature reaction with the solvent or atmosphere.
- **Temperature Sensing:** A high-precision thermistor or platinum resistance thermometer with a resolution of at least  $10^{-4}$  K.
- **Calibration Heater:** A calibrated electrical heater to determine the heat capacity of the calorimeter and its contents.
- **Stirrer:** A mechanical or magnetic stirrer to ensure rapid dissolution and thermal equilibrium.
- **Inert Atmosphere System:** A glove box or glove bag with a controlled inert atmosphere (e.g., argon or nitrogen) is essential for handling and loading the hygroscopic and reactive  $\text{Li}_3\text{N}$  sample into the sample holder.

### 2.1.3 Methodology

- **Sample Preparation:** A well-characterized, high-purity sample of **lithium nitride** is required. Due to its reactivity with moisture and air, all handling of the  $\text{Li}_3\text{N}$  powder, including weighing and loading into the sample holder, must be performed in an inert atmosphere glove box. The sample is hermetically sealed in a thin-walled glass ampoule.
- **Calorimeter Assembly:** The reaction vessel is charged with a precise volume of a suitable solvent, typically an aqueous solution of hydrochloric acid (e.g., 1 M HCl). The calorimeter is assembled with the temperature sensor, stirrer, and calibration heater in place. The sealed ampoule containing the  $\text{Li}_3\text{N}$  sample is mounted in the sample holder.
- **Thermal Equilibration:** The calorimeter is submerged in a constant-temperature bath and allowed to reach thermal equilibrium, characterized by a stable and linear temperature drift.
- **Electrical Calibration:** A known amount of electrical energy is passed through the calibration heater, and the resulting temperature rise is precisely measured. This allows for the determination of the heat capacity of the calorimeter and its contents.
- **Reaction Initiation:** Once thermal equilibrium is re-established, the glass ampoule is broken below the surface of the acid solution, initiating the reaction.
- **Temperature Measurement:** The temperature of the solution is recorded as a function of time until the reaction is complete and a final, stable temperature drift is observed.
- **Data Analysis:** The corrected temperature change for the reaction is determined by extrapolating the initial and final temperature-time curves to the time of reaction initiation. The enthalpy of reaction is then calculated using the measured temperature change and the heat capacity of the system.
- **Thermochemical Cycle:** The experimentally determined enthalpy of reaction for  $\text{Li}_3\text{N}$  in  $\text{HCl(aq)}$  is combined with the known standard enthalpies of formation of  $\text{LiCl(aq)}$ ,  $\text{NH}_4\text{Cl(aq)}$ , and  $\text{H}_2\text{O(l)}$  to calculate the standard enthalpy of formation of  $\text{Li}_3\text{N(s)}$ .<sup>[4]</sup>

## Determination of Heat Capacity and Standard Entropy by Adiabatic Calorimetry

Adiabatic calorimetry is employed to measure the heat capacity of a substance as a function of temperature. From these data, the standard entropy and other thermodynamic functions can be

calculated.

### 2.2.1 Principle

In an adiabatic calorimeter, the sample is thermally isolated from its surroundings. A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated as the ratio of the heat input to the temperature change. By performing these measurements over a range of temperatures, the temperature dependence of the heat capacity is determined. The standard entropy at a given temperature is then calculated by integrating the heat capacity divided by temperature from 0 K to the desired temperature, accounting for the entropies of any phase transitions.

### 2.2.2 Apparatus

A low-temperature adiabatic calorimeter with a cryostat is used for these measurements. Key features include:

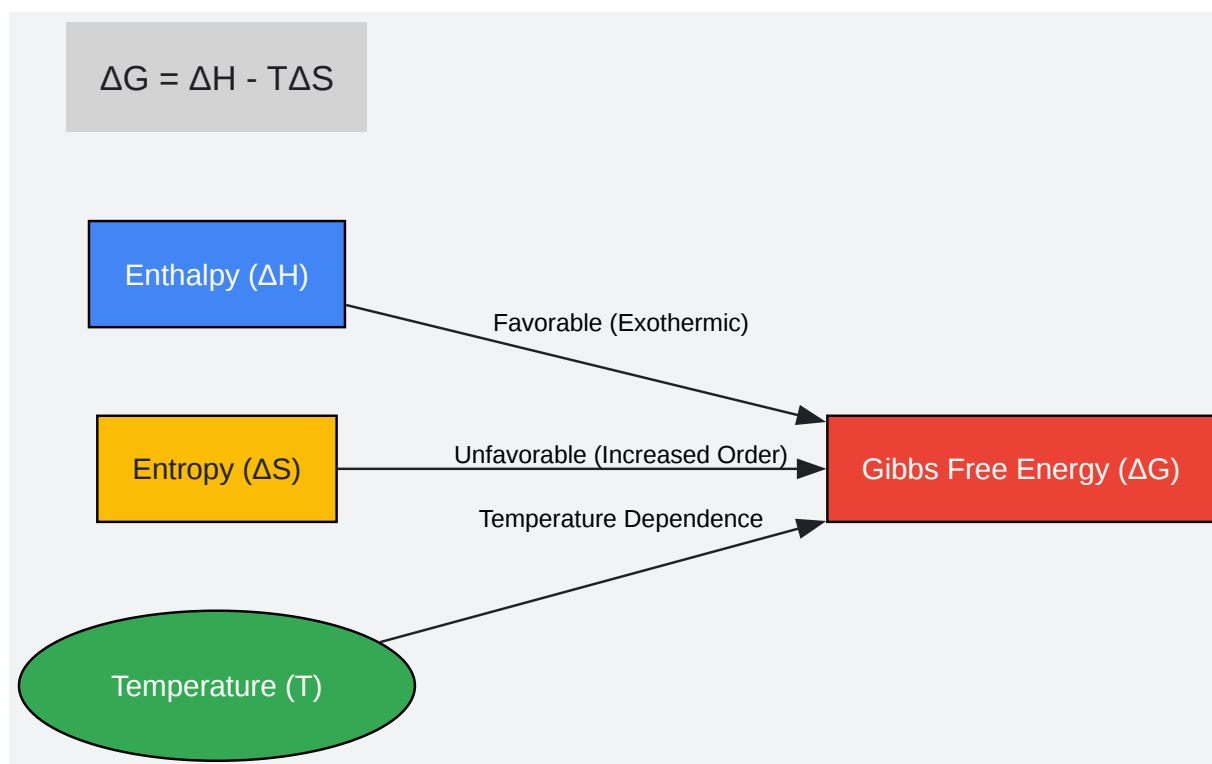
- **Sample Vessel:** A container, typically made of copper or platinum, with high thermal conductivity, to hold the sample. For air-sensitive samples, the vessel must be hermetically sealable.
- **Adiabatic Shield:** A shield surrounding the sample vessel, equipped with heaters and thermocouples. The temperature of the shield is continuously adjusted to match the temperature of the sample vessel, thereby minimizing heat exchange.
- **Vacuum Chamber:** The sample vessel and adiabatic shield are housed in a high-vacuum chamber to eliminate heat transfer by convection and conduction.
- **Cryostat:** A system for cooling the calorimeter to low temperatures, often using liquid helium and liquid nitrogen.
- **Heater and Thermometer:** A precision electrical heater is wound around the sample vessel, and a calibrated thermometer (e.g., a platinum resistance thermometer) is embedded in it.

### 2.2.3 Methodology

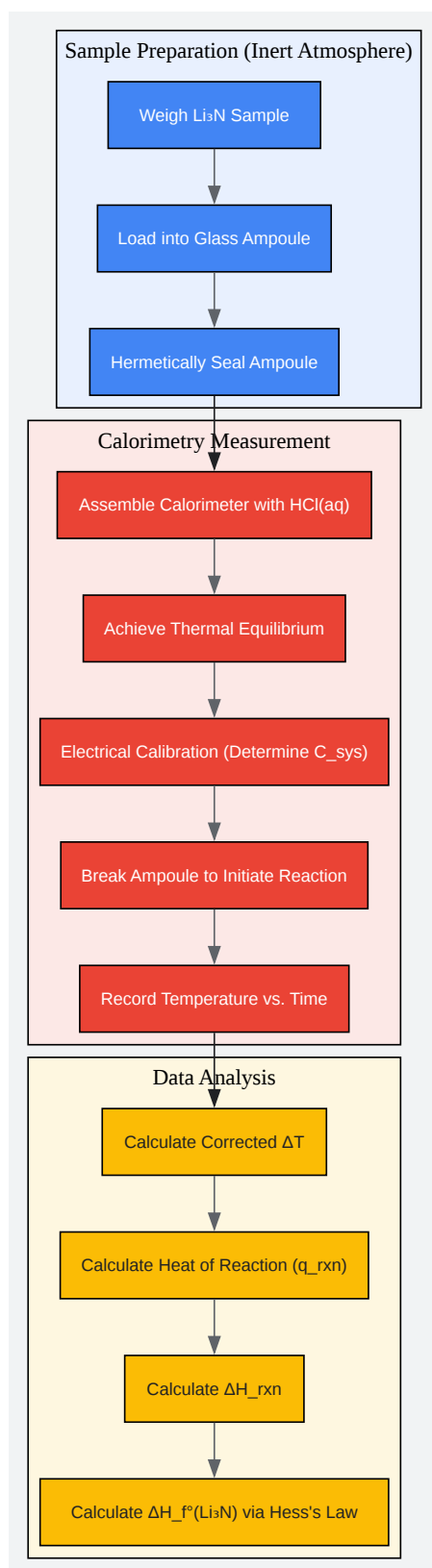
- **Sample Encapsulation:** A precisely weighed sample of  $\text{Li}_3\text{N}$  is loaded into the sample vessel under an inert atmosphere. The vessel is then hermetically sealed.
- **Calorimeter Assembly and Cooling:** The sealed sample vessel is mounted within the adiabatic shield in the vacuum chamber. The system is then cooled to the lowest desired temperature, typically near absolute zero (e.g., 5 K).
- **Heat Capacity Measurement:** The measurement is performed in a series of steps. In each step: a. The system is allowed to reach thermal equilibrium. b. A known amount of electrical energy is supplied to the sample heater over a short period. c. The temperature of the sample is monitored until a new thermal equilibrium is established. d. The heat capacity is calculated from the energy input and the measured temperature rise.
- **Temperature Stepping:** This process is repeated at successively higher temperatures, typically up to 350 K or higher, to map out the heat capacity curve.<sup>[1][3]</sup>
- **Data Analysis and Entropy Calculation:** The experimental heat capacity data are smoothed and fitted to a polynomial function. The standard entropy at 298.15 K is calculated by numerically integrating  $C_p/T$  from 0 K to 298.15 K. The heat capacity from 0 K to the lowest experimental temperature is typically determined by extrapolation using the Debye  $T^3$  law.

## Visualizations

The following diagrams, generated using the DOT language, illustrate key thermodynamic relationships and experimental workflows relevant to the formation of **lithium nitride**.







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